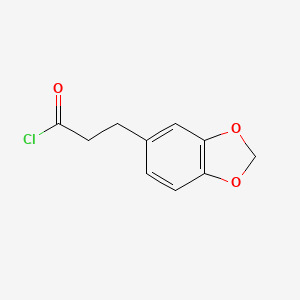

3-(1,3-Benzodioxol-5-yl)propanoyl chloride

説明

“3-(1,3-Benzodioxol-5-yl)propanoyl chloride” is a chemical compound with the molecular formula C10H9ClO3 . It is also known by other names such as “3-(1,3-Benzodioxol-5-yl)-propionyl chloride” and "3-(1,3-Benzodioxol-5-yl)propanoylchlorid" .

Molecular Structure Analysis

The molecular structure of “3-(1,3-Benzodioxol-5-yl)propanoyl chloride” can be represented by the InChIKey: UGTCVEYCIOVYME-UHFFFAOYAC . The compound has a molecular weight of 212.632 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(1,3-Benzodioxol-5-yl)propanoyl chloride” such as melting point, boiling point, density, and refractive index are not available in the search results .科学的研究の応用

Fluorescence Derivatization Reagent

3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-quinoxaline-2-carbonyl chloride was identified as a highly sensitive fluorescence derivatization reagent for primary and secondary alcohols in high-performance liquid chromatography. This compound's reactivity was investigated with various alcohols, demonstrating its utility in analytical chemistry, particularly in enhancing detection sensitivity in chromatographic analyses (Iwata et al., 1986).

Lewis Acid Catalysis

A microporous metal-organic framework with exposed Mn2+ coordination sites was shown to catalyze the conversion of selected aldehydes and ketones to their corresponding cyanosilylated products rapidly. This transformation, catalyzed by coordinatively unsaturated Mn2+ ions serving as Lewis acids, highlights the potential of metal-organic frameworks in catalysis, particularly in selective transformations that could be beneficial in synthetic chemistry (Horike et al., 2008).

Catalytic Generation of Chlorine Radicals

The development of a C(sp3)-H cross-coupling platform enabled by the catalytic generation of chlorine radicals was reported. This innovative approach, utilizing aryl chlorides as both cross-coupling partners and the chlorine radical source, opens new avenues in the field of organic synthesis, particularly in the functionalization of C-H bonds under mild conditions (Shields & Doyle, 2016).

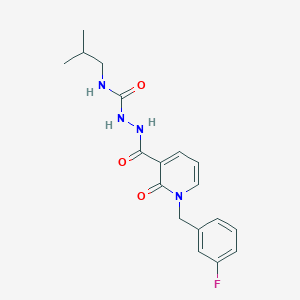

Eco-sustainable Synthesis and Biological Evaluation

Eco-sustainable synthesis of 2-phenyl 1,3-benzodioxole derivatives was carried out, leading to compounds with significant anticancer, antibacterial, and DNA binding potential. This research underscores the importance of green chemistry in developing therapeutically valuable compounds with enhanced activity and reduced environmental impact (Gupta et al., 2016).

作用機序

Target of Action

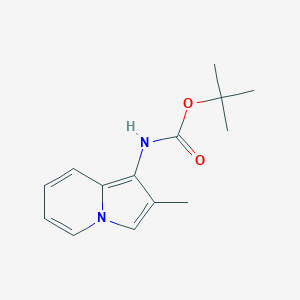

It is known that similar compounds have been designed based on the activity of indoles against various cancer cell lines .

Mode of Action

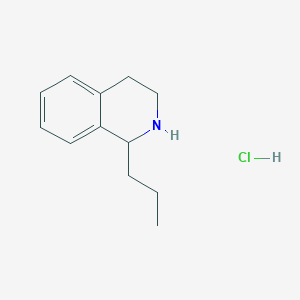

Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

Biochemical Pathways

Related compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Result of Action

Related compounds have been shown to exhibit good selectivity between cancer cells and normal cells .

特性

IUPAC Name |

3-(1,3-benzodioxol-5-yl)propanoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3/c11-10(12)4-2-7-1-3-8-9(5-7)14-6-13-8/h1,3,5H,2,4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGTCVEYCIOVYME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CCC(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-Benzodioxol-5-yl)propanoyl chloride | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methanol](/img/structure/B2814666.png)

![2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2814668.png)

![4-[(3-Fluorocyclohexyl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2814672.png)

![2-Chloro-N-[1-(hydroxymethyl)-2,3-dihydroinden-1-yl]acetamide](/img/structure/B2814676.png)

![Ethyl 2-[2-(3-bromobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2814682.png)